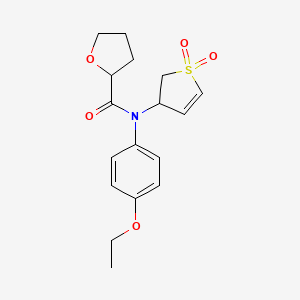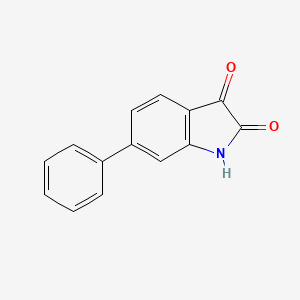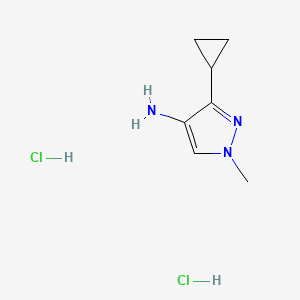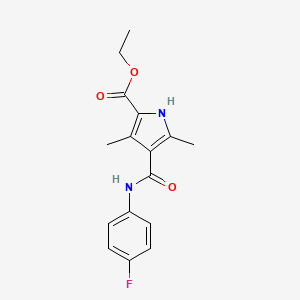
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom . It is colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .
Synthesis Analysis
Furan can be synthesized through various methods. One of the common methods is the Paal-Knorr Furan Synthesis . This method involves the cyclization of 1,4-diketones to furans. Other methods include the oxidation of alkyl enol ethers to enals using a palladium catalyst , and the gold-catalyzed cyclizations of diols and triols to the corresponding hetero- or spirocycles .Molecular Structure Analysis
The molecular structure of furan consists of a five-membered ring with four carbon atoms and one oxygen atom . The exact molecular structure of “N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide” is not available in the sources I found.Chemical Reactions Analysis
Furan can undergo a variety of chemical reactions. For example, it can undergo oxidation, amination, halogenation, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
Furan is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone, and is slightly soluble in water .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has shown that derivatives of benzenesulfonamide, including those with furan components, have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and antimicrobial activity of arylazopyrazole pyrimidone clubbed heterocyclic compounds have demonstrated the potential of these compounds against various bacteria and fungi, indicating a broad spectrum of antimicrobial applications (Sarvaiya, Gulati, & Patel, 2019).
Anticancer Activity
A series of novel pyridazinone derivatives bearing the benzenesulfonamide moiety have been synthesized and evaluated for their anticancer activity against human cancer cell lines. Some derivatives have shown remarkable activity, particularly against leukemia and non-small cell lung cancer, highlighting the potential for these compounds to be used in developing new anticancer agents (Rathish et al., 2012).
Antiviral and Other Biological Activities
Compounds synthesized from furanones and bearing pyrazolyl groups have been studied for their antiviral activity, among other biological applications. This research underscores the versatility of furan-based sulfonamide compounds in contributing to the development of treatments for viral infections (Hashem et al., 2007).
Anti-Inflammatory and Analgesic Activities
Research on celecoxib derivatives, including those related to benzenesulfonamide structures, has been conducted to evaluate their potential as anti-inflammatory, analgesic, and even anticancer agents. These studies indicate the compound's ability to provide therapeutic benefits without causing significant tissue damage, suggesting their suitability for pain management and inflammatory conditions (Küçükgüzel et al., 2013).
Synthetic Pathways and Chemical Properties
The gold(I)-catalyzed oxidation and cyclization processes have been utilized to synthesize highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, demonstrating the chemical versatility and potential for creating diverse sulfonamide derivatives with specific properties and applications (Wang et al., 2014).
Safety and Hazards
properties
IUPAC Name |
N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S/c20-16-9-8-14(15-7-4-12-23-15)18-19(16)11-10-17-24(21,22)13-5-2-1-3-6-13/h1-9,12,17H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWKOBDXBQFCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-((3,4-Dichlorobenzyl)thio)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2994349.png)


![1H-Indole-1-carboxylic acid, 6-[(2-chloro-5-fluoro-4-pyrimidinyl)amino]-2,3-dihydro-, 1,1-dimethylethyl ester](/img/structure/B2994352.png)
![{6-Chloro-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2994354.png)


![2-(7-(3-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-methyl-N-phenylacetamide](/img/structure/B2994358.png)

![N-(4,5-dichlorobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2994362.png)
![2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-2-methanol](/img/structure/B2994366.png)

